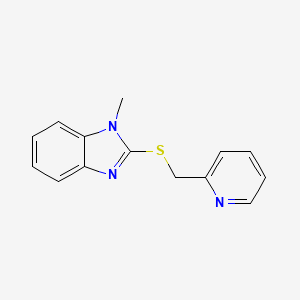
1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is also known as BM212 or R207910, and its chemical formula is C20H22N2O3.
Mécanisme D'action
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea is not fully understood. However, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the cell wall of Mycobacterium tuberculosis. This results in the disruption of the cell wall and ultimately leads to the death of the bacterium.
Biochemical and Physiological Effects:
Studies have shown that 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea exhibits low toxicity towards mammalian cells. It has also been shown to have good bioavailability and can be easily absorbed into the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea in lab experiments is its potent activity against Mycobacterium tuberculosis. This makes it a promising candidate for the development of new anti-tuberculosis drugs. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research on 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea. One of the areas of interest is the development of new formulations that can improve the solubility and bioavailability of this compound. Another area of research is the investigation of its potential use in combination therapy with other anti-tuberculosis drugs. Additionally, there is a need for further studies to understand the mechanism of action of this compound and to identify any potential side effects.
Méthodes De Synthèse
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea has been reported in various research studies. One of the commonly used methods involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 4-methylphenyl isocyanate in the presence of a suitable catalyst. The resulting intermediate product is then treated with methylamine to yield the final product.
Applications De Recherche Scientifique
1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea has been extensively studied for its potential use as an anti-tuberculosis agent. In vitro studies have shown that this compound exhibits potent activity against Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It has also shown activity against drug-resistant strains of tuberculosis.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-3-6-14(7-4-12)18-17(20)19(2)10-13-5-8-15-16(9-13)22-11-21-15/h3-9H,10-11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDEGLGGGMPRTOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)N(C)CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Benzodioxol-5-ylmethyl)-1-methyl-3-(4-methylphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-bromophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B7461611.png)
![[2-(Pyrrolidine-1-carbonyl)phenyl]-thiophen-2-ylmethanone](/img/structure/B7461616.png)

![N-[1-(1H-benzimidazol-2-yl)ethyl]-5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carboxamide](/img/structure/B7461622.png)



![6-cyclopropyl-3-methyl-N-(pyridin-4-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7461661.png)
![Methyl 2-[(2-methylsulfanylacetyl)amino]benzoate](/img/structure/B7461665.png)
![2-[4,4-bis(4-methoxyphenyl)-2,5-dioxoimidazolidin-1-yl]-N-cyclopentylacetamide](/img/structure/B7461673.png)



